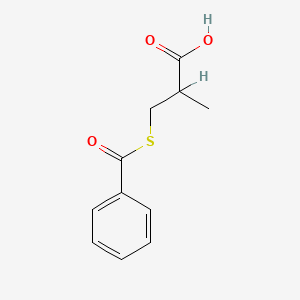

3-(Benzoylthio)-2-methylpropanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281676 | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-50-8, 72679-02-8 | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74431-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(Benzoylthio)-2-methylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, provides an experimental protocol for its synthesis, and discusses its primary application in the production of angiotensin-converting enzyme (ACE) inhibitors. While direct biological activity studies on the compound itself are limited, its role as a thioester and its significance in drug development are explored. All quantitative data is presented in structured tables, and a detailed synthesis workflow is provided as a Graphviz diagram.

Introduction

This compound is a carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its structure, featuring a benzoylthio group and a chiral center, makes it a valuable building block for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs).[1] The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of the ACE inhibitors Zofenoprilat and its calcium salt, Zofenopril calcium.[1] These drugs are widely prescribed for the management of hypertension and heart failure.[1]

This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource covering its fundamental properties and synthetic methodology.

Chemical and Physical Properties

This compound is typically a white, needle-like crystalline solid.[1] Its chemical structure consists of a propanoic acid backbone with a methyl group at the second carbon and a benzoylthio group at the third carbon. The presence of a chiral center at the C2 position gives rise to (S) and (R) enantiomers, which are critical for its use in stereoselective synthesis.

Identifiers and Basic Properties

The following table summarizes the key identifiers and basic physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3-benzoylsulfanyl-2-methylpropanoic acid | [2] |

| CAS Number (Racemate) | 74431-50-8 | [2] |

| CAS Number ((S)-form) | 72679-02-8 | |

| CAS Number ((R)-form) | 74407-70-8 | [3] |

| Molecular Formula | C₁₁H₁₂O₃S | [2][3] |

| Molecular Weight | 224.28 g/mol | [2][3] |

| Appearance | White needle-like crystal | [1] |

| Purity (Typical) | ≥98.0% | [1] |

Physicochemical Data

This table presents more detailed physicochemical data for this compound.

| Property | Value | Reference(s) |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |

| Flash Point | 176.0 ± 25.7 °C | [1] |

| XLogP3 | 2.4 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 4 | [2][3] |

| Rotatable Bond Count | 5 | [2][3] |

| Exact Mass | 224.05071541 Da | [2][3] |

| Topological Polar Surface Area | 79.7 Ų | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of methacrylic acid with thiobenzoic acid. This method is analogous to the synthesis of 3-acetylthio-2-methylpropanoic acid described in U.S. Patent 4,105,776A, where thioacetic acid is used.[4][5]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A schematic overview of the synthesis process for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous acetylthio compound.[4][5]

Materials:

-

Methacrylic acid

-

Thiobenzoic acid

-

Steam bath

-

Reaction flask

-

Stirring apparatus

-

Vacuum distillation setup

Procedure:

-

A mixture of thiobenzoic acid and methacrylic acid is prepared in a suitable reaction flask.

-

The mixture is heated on a steam bath for approximately one hour with continuous stirring.

-

Following the heating period, the reaction mixture is allowed to cool and is then stirred at room temperature for approximately 18 hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored using techniques such as NMR spectroscopy to confirm the consumption of the starting materials.

-

Once the reaction is complete, the crude product is purified by vacuum distillation.

-

The fraction containing this compound is collected.

Biological Relevance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Zofenopril, a potent ACE inhibitor.[1] The thioester functional group is a crucial feature of this molecule, as thioesters are known to be important biological intermediates, for example, in the form of acetyl-CoA, they are central to metabolism.[6][7][8] Thioesters are considered "activated" carboxylic acid derivatives and are involved in various enzymatic reactions, including acyl group transfer.[6][8]

While there is a lack of direct studies on the intrinsic biological activity of this compound, its structural features suggest potential areas for future investigation. Thioester compounds, in general, have been explored for various medicinal and biological activities.[9]

Role in Zofenopril Synthesis

The synthesis of Zofenopril involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with a proline derivative. The stereochemistry of the C2 carbon in the propanoic acid is critical for the final biological activity of the Zofenopril molecule.

The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of Zofenopril.

Caption: Logical flow from the intermediate to the final drug product and its mechanism of action.

Analytical Methods

The characterization and quality control of this compound are crucial for its use in pharmaceutical manufacturing. Standard analytical techniques are employed to determine its purity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate the (S) and (R) enantiomers when a chiral stationary phase is used.

-

Gas Chromatography (GC): Can also be employed for purity assessment.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the ACE inhibitor Zofenopril. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an outline of its primary application. While direct research into its biological activities is not extensive, its role as a thioester highlights its chemical reactivity and importance in the broader context of medicinal chemistry. Further research into the potential intrinsic biological effects of this and related thioester compounds could open new avenues for drug discovery and development.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic acid (CAS: 74431-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid (CAS number: 74431-50-8), a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This document collates available data on its chemical and physical properties, synthesis, and its role in pharmaceutical manufacturing. Detailed experimental protocols for its utilization in the synthesis of Zofenopril are provided, along with a discussion on the current understanding of its biological activity, which is primarily contextualized by its function as a precursor molecule.

Introduction

This compound, also known by its synonym 3-benzoylsulfanyl-2-methylpropanoic acid, is a sulfur-containing carboxylic acid derivative.[1] Its significance in the pharmaceutical industry stems from its role as a critical building block in the stereoselective synthesis of Zofenopril and its active metabolite, Zofenoprilat.[1] These drugs are widely used in the management of hypertension and heart failure.[1] The molecular structure of this compound, featuring a benzoylthio group and a chiral center, makes it a valuable synthon in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic processes.

| Property | Value | Reference |

| CAS Number | 74431-50-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃S | [1][2] |

| Molecular Weight | 224.28 g/mol | [2] |

| Appearance | White needle-like crystal | [1] |

| Density | ~1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |

| Flash Point | 176.0 ± 25.7 °C | [1] |

| Assay | ≥98.0% | [1] |

Synthesis

While detailed, step-by-step protocols for the synthesis of this compound are not extensively available in the public domain, the general synthetic route involves the reaction of a chiral sulfur-containing precursor with a benzoylating agent. A commonly cited method is the reaction of (S)-3-mercapto-2-methylpropanoic acid with benzoyl chloride.[3] The stereochemistry at the 2-position is crucial for the synthesis of the desired enantiomerically pure final drug product.

Role in Pharmaceutical Synthesis: The Preparation of Zofenopril

The primary application of this compound is as an intermediate in the synthesis of Zofenopril. The following section details the experimental protocol for this conversion.

Experimental Protocol: Synthesis of Zofenopril from this compound

This protocol is based on established patent literature.

Step 1: Formation of (S)-3-Benzoylthio-2-methylpropanoyl chloride

-

Dissolve (S)-3-benzoylthio-2-methylpropanoic acid in an aprotic organic solvent such as methylene chloride, in the presence of a catalytic amount of dimethylformamide (DMF).

-

Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution while maintaining the temperature between 20-25°C.

-

After the addition is complete, heat the reaction mixture to 35-38°C for a minimum of 1.5 hours to ensure the completion of the reaction.

-

Concentrate the resulting solution under vacuum at a temperature of 35-45°C.

-

Cool the concentrated oil, which is (S)-3-benzoylthio-2-methylpropanoyl chloride, to 15-20°C under a nitrogen atmosphere.

Step 2: Coupling with cis-4-phenylthio-L-proline

-

Dissolve the (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.

-

Prepare a separate aqueous solution of cis-4-phenylthio-L-proline.

-

Slowly add the isobutyl acetate solution of the acid chloride to the aqueous solution of the proline derivative.

-

Throughout the addition, maintain the pH of the reaction mixture between 9.0 and 9.5 by the continuous addition of a 20% sodium hydroxide solution. The temperature should be kept constant at 20-25°C.

-

After the addition is complete, stir the mixture for 30 minutes at a pH of 9.5 to ensure the reaction goes to completion.

-

Acidify the reaction mixture to a pH of 1.8-2.0 using concentrated hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Evaporate the organic phase to yield Zofenopril free acid.

Experimental Workflow Diagram

Caption: Synthesis of Zofenopril from its key intermediate.

Biological Activity and Signaling Pathways

There is a notable lack of publicly available scientific literature detailing the specific biological activities or mechanisms of action of this compound itself. Its primary role is established as a chemical intermediate, and as such, it is not expected to have a significant pharmacological profile of its own.

The biological activity of interest lies in its end-product, Zofenopril. Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors like Zofenoprilat.

Caption: The RAAS pathway and the inhibitory action of Zofenoprilat.

By inhibiting ACE, Zofenoprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.

Conclusion

This compound is a vital, non-biologically active intermediate in the pharmaceutical industry. Its primary value lies in its specific chemical structure which allows for the efficient and stereoselective synthesis of the ACE inhibitor Zofenopril. The information provided in this guide, including its physicochemical properties and detailed synthetic application, serves as a valuable resource for researchers and professionals involved in the development and manufacturing of cardiovascular drugs. Further research into optimizing the synthesis of this intermediate could lead to more cost-effective production of Zofenopril and related medications.

References

An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of cardiovascular drugs. The document details its chemical properties, synthesis, and its critical role in the production of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This guide includes detailed experimental protocols, extensive data presentation, and visualizations of the relevant biological pathways and synthetic workflows to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the IUPAC name 3-benzoylsulfanyl-2-methylpropanoic acid , is a carboxylic acid derivative that serves as a vital building block in pharmaceutical manufacturing.[1][2][3][4] Its significance lies primarily in its role as a chiral intermediate for the synthesis of Zofenoprilat and its calcium salt, Zofenopril calcium, potent ACE inhibitors used in the management of hypertension and heart failure.[1] The stereochemistry of this compound, particularly the (S)-enantiomer, is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API).[5] This guide will delve into the technical aspects of this compound, providing a valuable resource for its application in medicinal chemistry and process development.

Physicochemical and Analytical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic processes. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-benzoylsulfanyl-2-methylpropanoic acid | [2][3][4] |

| Synonyms | 3-(Benzoylthio)isobutyric acid, (S)-3-(Benzoylthio)-2-methylpropionic acid | [1][6] |

| Molecular Formula | C₁₁H₁₂O₃S | [1][2][3][7][8] |

| Molecular Weight | 224.28 g/mol | [1][2][3][4][7][8] |

| Appearance | White to off-white solid, often needle-like crystals | [1][9] |

| Melting Point | 61-63 °C | [5][6][9] |

| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1][6][9] |

| Density | ~1.3 ± 0.1 g/cm³ | [1][6][9] |

| Flash Point | 176.0 ± 25.7 °C | [1] |

| pKa | 4.20 ± 0.10 (Predicted) | [6][9] |

| Solubility | Soluble in chloroform, ethanol, methanol | [5][6][9] |

| CAS Number | 74431-50-8 (racemate), 72679-02-8 ((S)-enantiomer) | [1][6][10][11] |

Table 2: Analytical Data for (S)-3-(Benzoylthio)-2-methylpropanoic acid

| Analysis Type | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.01-7.91 (m, 2H), 7.56 (t, J=7.4 Hz, 1H), 7.44 (t, J=7.8 Hz, 2H), 4.32 (s, 2H), 2.81 (m, 1H), 1.15 (d, J=7.6 Hz, 3H). Note: Specific shifts may vary slightly based on solvent and instrumentation. |

| ¹³C NMR (CDCl₃) | δ (ppm): 190.3, 172.5, 136.5, 135.8, 133.8, 132.5, 130.2, 129.3, 128.5, 128.0, 127.7, 126.3, 32.4, 21.8. Note: Specific shifts may vary slightly based on solvent and instrumentation. |

| HPLC-DAD | A common method involves derivatization followed by reversed-phase HPLC with UV detection. For underivatized analysis, a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH is typically employed, with detection around 254 nm. |

Role in the Synthesis of Zofenopril

The primary application of (S)-3-(Benzoylthio)-2-methylpropanoic acid is as a key starting material in the synthesis of Zofenopril, an ACE inhibitor. The synthesis involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with cis-4-(phenylthio)-L-proline.

Mechanism of Action of Zofenopril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Zofenopril is a prodrug that is hydrolyzed in the body to its active form, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[12] By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Zofenoprilat.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid and its subsequent use in the synthesis of Zofenopril.

Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid

This protocol describes the synthesis of the title compound from (S)-3-mercapto-2-methylpropanoic acid and benzoyl chloride.[5]

Materials:

-

(S)-3-mercapto-2-methylpropanoic acid

-

Benzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or toluene)

-

Hydrochloric acid (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-mercapto-2-methylpropanoic acid in the chosen solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the base to the solution while maintaining the temperature.

-

Add benzoyl chloride dropwise to the reaction mixture. Stir the reaction at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the reaction by adding cold water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure (S)-3-(Benzoylthio)-2-methylpropanoic acid.

Synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid

This protocol outlines the coupling reaction to form Zofenopril.

Materials:

-

(S)-3-(Benzoylthio)-2-methylpropanoic acid

-

Oxalyl chloride or thionyl chloride

-

cis-4-(phenylthio)-L-proline

-

A suitable solvent (e.g., methylene chloride, isobutyl acetate)

-

Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve (S)-3-(Benzoylthio)-2-methylpropanoic acid in a suitable aprotic solvent like methylene chloride, with a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride to the solution at a controlled temperature (e.g., 20-25 °C).

-

After the addition is complete, the mixture may be gently heated (e.g., to 35-38 °C) to ensure complete formation of the acid chloride.

-

The solvent is then removed under vacuum to yield the crude (S)-3-benzoylthio-2-methylpropanoyl chloride.

-

-

Coupling Reaction:

-

Dissolve the crude acid chloride in a solvent like isobutyl acetate.

-

In a separate vessel, prepare an aqueous solution of cis-4-(phenylthio)-L-proline and adjust the pH to 9-9.5 with a sodium hydroxide solution.

-

Slowly add the acid chloride solution to the proline solution, maintaining the pH at 9-9.5 by the continuous addition of sodium hydroxide. Keep the temperature at 20-25 °C.

-

After the addition is complete, stir the mixture to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Acidify the reaction mixture to a pH of 1.8-2.0 with concentrated hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Evaporate the organic phase to obtain Zofenopril free acid.

-

Synthesis Workflow

The synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid can be visualized as a two-step process: activation and coupling.

Caption: Workflow for the synthesis of Zofenopril.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the ACE inhibitor Zofenopril. A thorough understanding of its chemical properties, synthesis, and the mechanism of the final drug product is crucial for professionals in the pharmaceutical industry. This technical guide has provided a detailed overview of these aspects, including experimental protocols and visual aids, to facilitate further research and development in this area. The provided data and methodologies can serve as a valuable resource for process optimization, quality control, and the development of novel cardiovascular therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ClinPGx [clinpgx.org]

- 5. rsc.org [rsc.org]

- 6. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid CAS#: 72679-02-8 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 12. teachmephysiology.com [teachmephysiology.com]

An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of cardiovascular drugs. This document details its molecular structure, physicochemical properties, spectroscopic profile, and established experimental protocols for its synthesis and utilization.

Molecular Structure and Identifiers

This compound is a carboxylic acid characterized by a benzoylthio group attached to a methyl-substituted propanoic acid backbone. The molecule exists as a racemate and as individual stereoisomers, with the (S)-enantiomer being particularly significant in pharmaceutical synthesis.

Below is a table summarizing the key identifiers for the racemic and the (R)- and (S)-enantiomers of this compound.

| Identifier | Racemic | (R)-enantiomer | (S)-enantiomer |

| IUPAC Name | This compound | (2R)-3-(Benzoylthio)-2-methylpropanoic acid[1] | (2S)-3-(Benzoylthio)-2-methylpropanoic acid |

| CAS Number | 74431-50-8[1] | 74407-70-8[1] | 72679-02-8[2] |

| Molecular Formula | C₁₁H₁₂O₃S[1] | C₁₁H₁₂O₃S[1] | C₁₁H₁₂O₃S[2] |

| Molecular Weight | 224.28 g/mol [1] | 224.28 g/mol [1] | 224.28 g/mol [2] |

| SMILES | CC(C(=O)O)CSC(=O)c1ccccc1 | C--INVALID-LINK--CSC(=O)c1ccccc1 | C--INVALID-LINK--CSC(=O)c1ccccc1 |

| InChI Key | BCAYPPFBOJCRPN-UHFFFAOYSA-N | BCAYPPFBOJCRPN-QMMMGPOBSA-N[1] | BCAYPPFBOJCRPN-MRVPVSSYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.

| Property | Value |

| Appearance | White to off-white solid, often described as needle-like crystals.[2] |

| Melting Point | 61-63 °C (for the (S)-enantiomer)[2] |

| Boiling Point | 367.5 ± 34.0 °C (Predicted)[2] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 4.20 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in chloroform, ethanol, and methanol.[2] |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 3H | -CH₃ |

| ~2.9-3.2 | Multiplet | 1H | -CH- |

| ~3.3-3.6 | Multiplet | 2H | -CH₂-S- |

| ~7.4-7.6 | Multiplet | 3H | meta- and para- Ar-H |

| ~7.9-8.1 | Multiplet | 2H | ortho- Ar-H |

| ~11-12 | Singlet (broad) | 1H | -COOH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~17 | -CH₃ |

| ~35 | -CH₂-S- |

| ~45 | -CH- |

| ~127 | ortho- Ar-C |

| ~129 | meta- Ar-C |

| ~134 | para- Ar-C |

| ~137 | ipso- Ar-C |

| ~178 | -COOH |

| ~191 | C=O (thioester) |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1660-1690 | C=O stretch | Thioester |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~700-800 | C-H bend | Aromatic ring |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - Often the base peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

This compound is a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. The following protocols outline the synthesis of the (S)-enantiomer and its subsequent conversion to Zofenopril.

Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid

This synthesis is typically achieved through the Michael addition of thiobenzoic acid to methacrylic acid.

Materials:

-

Methacrylic acid

-

Thiobenzoic acid

-

Suitable solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of methacrylic acid in a suitable solvent, add thiobenzoic acid.

-

The reaction mixture is typically heated to facilitate the addition reaction.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by distillation or crystallization, to yield (S)-3-(Benzoylthio)-2-methylpropanoic acid.

Synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid

This procedure involves the coupling of the synthesized acid with a proline derivative.

Step 1: Formation of the Acid Chloride

Materials:

-

(S)-3-(Benzoylthio)-2-methylpropanoic acid

-

Thionyl chloride or oxalyl chloride

-

Aprotic solvent (e.g., dichloromethane)

-

Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

-

Dissolve (S)-3-(Benzoylthio)-2-methylpropanoic acid in an aprotic solvent under an inert atmosphere.

-

Slowly add thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to the solution at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until the conversion is complete.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Coupling with cis-4-(phenylthio)-L-proline

Materials:

-

(S)-3-(Benzoylthio)-2-methylpropionyl chloride (from Step 1)

-

cis-4-(phenylthio)-L-proline

-

Aqueous base (e.g., NaOH or K₂CO₃ solution)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve cis-4-(phenylthio)-L-proline in an aqueous basic solution.

-

Cool the solution to a low temperature (e.g., 0-5 °C).

-

Slowly add a solution of the acid chloride in an organic solvent to the cooled aqueous solution while maintaining the pH of the aqueous layer.

-

After the addition is complete, allow the reaction to proceed until completion.

-

The organic layer is separated, and the aqueous layer is acidified and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to yield crude Zofenopril.

-

The crude product is then purified by crystallization or chromatography.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Michael addition of thiobenzoic acid to methacrylic acid.

Conversion to Zofenopril

Caption: Two-step synthesis of Zofenopril from its precursor.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzoylthio)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This document details two primary synthetic routes, including experimental protocols, quantitative data, and pathway visualizations to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol , is a white, needle-like crystalline solid.[1] Its significance lies in its role as a crucial building block for the synthesis of Zofenopril, an important therapeutic agent for managing hypertension and heart failure. The stereochemistry of this intermediate is critical, with the (S)-enantiomer being the active precursor for Zofenopril. This guide will explore the primary methods for its synthesis, providing detailed procedural information and relevant data for laboratory and potential scale-up applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| Appearance | White needle-like crystals |

| CAS Number | 74431-50-8 |

| Density | ~1.3 g/cm³ |

| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg |

| Flash Point | 176.0 ± 25.7 °C |

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the scientific literature and patent landscape.

Pathway 1: Michael Addition of Thiobenzoic Acid to Methacrylic Acid

This pathway involves the direct addition of thiobenzoic acid to methacrylic acid. This method is analogous to the well-documented synthesis of 3-acetylthio-2-methylpropanoic acid from thioacetic acid and methacrylic acid.

Pathway 2: Acylation of 3-Mercapto-2-methylpropanoic Acid

This route utilizes the precursor 3-mercapto-2-methylpropanoic acid, which is then acylated using benzoyl chloride to yield the final product. This pathway is particularly relevant for the synthesis of the enantiomerically pure (S)-3-(benzoylthio)-2-methylpropanoic acid, which is essential for the production of Zofenopril.

The following sections provide detailed experimental protocols for each pathway and the synthesis of necessary precursors.

Experimental Protocols

Synthesis of 3-Mercapto-2-methylpropanoic Acid (Precursor for Pathway 2)

A multi-step synthesis starting from methacrylic acid is described in the patent literature for a similar compound, 3-acetylmercapto-2-methylpropanoic acid. This can be adapted for the synthesis of the required mercapto precursor. The general three-step process is as follows:

-

Halogenation of Methacrylic Acid: Reaction of methacrylic acid with a hydrogen halide (e.g., HBr) to form 3-halo-2-methylpropanoic acid.

-

Sulfidation: Reaction of the 3-halo-2-methylpropanoic acid with a sulfide source (e.g., sodium hydrosulfide) to yield 3-mercapto-2-methylpropanoic acid.

-

Benzoylation (Pathway 2): Acylation of the resulting thiol with benzoyl chloride.

Step 1: Synthesis of 3-Bromo-2-methylpropanoic Acid

-

Reaction: To a reaction vessel, add methacrylic acid (1.0 eq) and a 40% aqueous solution of hydrobromic acid (excess).

-

Conditions: Heat the mixture to 60-65°C with stirring under a nitrogen atmosphere for 5-6 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to 20-30°C. Separate the organic phase, wash it with water, and then distill under reduced pressure to obtain 3-bromo-2-methylpropanoic acid as a light yellow liquid.

Step 2: Synthesis of 3-Mercapto-2-methylpropanoic Acid

-

Reaction: In a reaction vessel, combine 3-bromo-2-methylpropanoic acid (1.0 eq), water, a catalyst such as cuprous chloride (0.01-0.1 eq), and a phase transfer catalyst like tetrabutylammonium bromide.

-

Conditions: Heat the mixture to 75-80°C under a nitrogen atmosphere. Add sodium hydrosulfide (1.0-1.2 eq) portion-wise over 1 hour. Maintain the temperature for 5-6 hours.

-

Work-up: Upon completion (monitored by TLC), cool the reaction mixture to 5-10°C and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product. The crude product can then be purified by appropriate methods such as recrystallization or chromatography.

Pathway 1: Detailed Experimental Protocol

Synthesis of this compound from Methacrylic Acid and Thiobenzoic Acid

This protocol is based on the procedure described in US Patent 4,105,776 A for the synthesis of the analogous acetylated compound.

-

Reactants:

-

Thiobenzoic acid (1.0 eq)

-

Methacrylic acid (1.0 eq)

-

-

Procedure:

-

A mixture of thiobenzoic acid and methacrylic acid is heated on a steam bath for one hour.

-

The reaction mixture is then stored at room temperature for 18 hours to ensure complete reaction.

-

The completion of the reaction can be monitored by NMR spectroscopy.

-

The crude product is then purified by vacuum distillation to yield this compound.

-

Quantitative Data (Estimated)

| Reactant | Molar Ratio | Yield | Purity |

| Thiobenzoic Acid | 1.0 | ~70-80% | >95% |

| Methacrylic Acid | 1.0 |

Note: The yield is an estimation based on the reported yield for the analogous synthesis of 3-acetylthio-2-methylpropanoic acid.

Pathway 2: Detailed Experimental Protocol

Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic Acid from (S)-3-Mercapto-2-methylpropanoic Acid and Benzoyl Chloride

While a specific detailed protocol for this direct acylation was not found in the searched literature, the following is a general procedure based on standard acylation reactions of thiols.

-

Reactants:

-

(S)-3-Mercapto-2-methylpropanoic acid (1.0 eq)

-

Benzoyl chloride (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., pyridine or triethylamine) (1.0-1.5 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve (S)-3-mercapto-2-methylpropanoic acid in the anhydrous solvent in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0-5°C).

-

Add the base dropwise to the stirred solution.

-

Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Visualization of Synthesis Pathways

The following diagrams illustrate the described synthesis pathways using the DOT language for Graphviz.

Pathway 1: Michael Addition

Caption: Michael addition of thiobenzoic acid to methacrylic acid.

Pathway 2: Acylation

Caption: Synthesis via acylation of 3-mercapto-2-methylpropanoic acid.

Spectroscopic Data

The following table summarizes available spectroscopic data for the characterization of this compound.[2]

| Spectroscopy | Data |

| ¹H NMR | Available through commercial suppliers and literature. |

| ¹³C NMR | Available through commercial suppliers and literature. |

| Mass Spec (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 77, m/z 3rd Highest: 51. |

Conclusion

This technical guide has outlined two primary and viable synthesis pathways for this compound, a critical intermediate for the pharmaceutical industry. Pathway 1 offers a direct approach via Michael addition, while Pathway 2 provides a route amenable to producing the specific (S)-enantiomer required for Zofenopril synthesis. The provided experimental protocols, quantitative data, and pathway visualizations offer a solid foundation for researchers and drug development professionals working on the synthesis of this important compound and its derivatives. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzoylthio)-2-methylpropanoic Acid: Starting Materials and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, notably the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The document details the requisite starting materials, offering in-depth experimental protocols for the two principal synthesis pathways: the Michael addition of thiobenzoic acid to methacrylic acid and the nucleophilic substitution of a 3-halo-2-methylpropanoic acid derivative. Quantitative data is systematically presented in tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.

Introduction

This compound (CAS No. 74431-50-8) is a crucial building block in medicinal chemistry. Its structural features, particularly the presence of a thioester and a carboxylic acid moiety, make it a versatile precursor for the synthesis of complex molecules. The most prominent application of this compound is as a key intermediate in the production of Zofenopril, an effective therapeutic agent for the management of hypertension and heart failure. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide explores the two predominant synthetic strategies, providing detailed methodologies and comparative data to aid researchers in selecting and optimizing the most suitable approach for their needs.

Synthetic Pathways and Starting Materials

Two primary synthetic routes have been established for the preparation of this compound.

Route 1: Michael Addition

This is the most direct and widely employed method, involving the conjugate addition of thiobenzoic acid to methacrylic acid.

-

Starting Material 1: Thiobenzoic acid

-

Starting Material 2: Methacrylic acid

Route 2: Nucleophilic Substitution

This alternative pathway involves the reaction of a 3-halo-2-methylpropanoic acid with a salt of thiobenzoic acid.

-

Starting Material 1: 3-halo-2-methylpropanoic acid (e.g., 3-bromo-2-methylpropanoic acid)

-

Starting Material 2: A salt of thiobenzoic acid (e.g., potassium thiobenzoate)

Experimental Protocols

Route 1: Michael Addition of Thiobenzoic Acid to Methacrylic Acid

This procedure is analogous to the synthesis of similar thioester compounds and is considered the most straightforward approach.

Experimental Workflow:

Figure 1: General workflow for the Michael addition synthesis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiobenzoic acid and methacrylic acid. The molar ratio is typically near equimolar, with a slight excess of one reactant sometimes used to drive the reaction to completion.

-

Reaction Conditions: The mixture is typically heated. For analogous reactions, heating on a steam bath for several hours is common.[1][2] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified. For similar, smaller acylthio compounds, vacuum distillation is an effective purification method.[1][2] For the target compound, which is a solid at room temperature, purification may involve recrystallization from a suitable solvent system or column chromatography.

Quantitative Data for Analogous Syntheses:

| Product | Starting Thioacid | Starting Alkene | Reaction Conditions | Yield | Boiling Point (Purification) | Reference |

| 3-Acetylthio-2-methylpropanoic acid | Thioacetic acid | Methacrylic acid | Heated on steam bath for 1 hour, then room temperature for 18 hours | ~75% | 128.5-131 °C @ 2.6 mmHg | [1] |

| 3-Propanoylthio-2-methylpropanoic acid | Thiopropanoic acid | Methacrylic acid | Heated on steam bath for 3 hours, then room temperature overnight | Not specified | 135-138 °C @ 2 mmHg | [2] |

Route 2: Nucleophilic Substitution

This method provides an alternative to the Michael addition and can be advantageous depending on the availability and cost of the starting materials.

Signaling Pathway:

Figure 2: Nucleophilic substitution reaction pathway.

Detailed Protocol:

A detailed protocol for the synthesis of 3-acetylmercapto-2-methylpropanoic acid from a halogenated precursor provides a strong template for this route.

-

Formation of the Thiobenzoate Salt (if not commercially available): Thiobenzoic acid can be reacted with a suitable base, such as potassium hydroxide or potassium carbonate, in a polar aprotic solvent like DMF or DMSO to form potassium thiobenzoate in situ.

-

Reaction Setup: In a reaction vessel, dissolve the 3-halo-2-methylpropanoic acid and the potassium thiobenzoate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is typically poured into water and acidified with a dilute acid (e.g., HCl). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Synthesis (3-acetylmercapto-2-methylpropanoic acid):

| Starting Halogenated Acid | Nucleophile | Solvent | Reaction Conditions | Yield | Reference |

| 3-Bromo-2-methylpropanoic acid | Sodium hydrosulfide/sulfide followed by acetylation | Water | 70-75 °C | High (not specified) | CN111039838A |

Data Summary and Comparison

The selection of the synthetic route will depend on several factors including the cost and availability of starting materials, desired purity, and scalability of the process.

Table 1: Comparison of Starting Materials

| Route | Starting Material 1 | Starting Material 2 | Key Considerations |

| Michael Addition | Thiobenzoic acid | Methacrylic acid | Direct, atom-economical. Thiobenzoic acid has a strong odor. |

| Nucleophilic Substitution | 3-Halo-2-methylpropanoic acid | Potassium thiobenzoate (or thiobenzoic acid + base) | May involve an additional step to prepare the halo-acid. Can be a good alternative if thiobenzoic acid is difficult to handle directly. |

Conclusion

The synthesis of this compound is most commonly and directly achieved through the Michael addition of thiobenzoic acid to methacrylic acid. This method is atom-economical and generally proceeds with good efficiency. An alternative route via nucleophilic substitution of a 3-halo-2-methylpropanoic acid offers flexibility in the choice of starting materials. This guide has provided detailed, albeit analogous, experimental protocols and a framework for the quantitative comparison of these methods. Researchers and drug development professionals can use this information to select and optimize the synthesis of this vital pharmaceutical intermediate. Further process development and optimization would be necessary to translate these laboratory-scale procedures to an industrial setting, with a focus on yield maximization, impurity profiling, and cost-effectiveness.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 3-(Benzoylthio)-2-methylpropanoic acid and its Active Metabolite, Zofenoprilat

Introduction

This compound serves as a crucial intermediate in the synthesis of Zofenopril, a potent medication used in the management of hypertension and cardiovascular disorders.[1][2][3] Zofenopril is a prodrug that, upon administration, is rapidly hydrolyzed in the body to its active metabolite, zofenoprilat.[4][5] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of zofenoprilat, focusing on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), its unique antioxidant properties, and its cardioprotective effects.

The primary pharmacological activity of zofenoprilat stems from its potent inhibition of the Angiotensin-Converting Enzyme (ACE).[6][7][8] This inhibition sets off a cascade of physiological responses that culminate in reduced blood pressure and beneficial effects on the cardiovascular system. A key distinguishing feature of zofenoprilat is the presence of a sulfhydryl group, which imparts significant antioxidant and cardioprotective properties, setting it apart from many other ACE inhibitors.[9][10][11][12][13]

Core Mechanism of Action: ACE Inhibition

Zofenoprilat's principal mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[4][6] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[4] By inhibiting ACE, zofenoprilat disrupts this pathway, leading to a series of beneficial downstream effects.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS pathway is a key regulator of cardiovascular homeostasis. In response to low blood pressure or certain other stimuli, the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to:

-

Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[4]

-

Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[4]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release, contributing to increased heart rate and vasoconstriction.

Zofenoprilat's inhibition of ACE blocks the formation of angiotensin II, thereby mitigating these effects and leading to vasodilation, reduced sodium and water retention, and a decrease in overall blood pressure.[4]

Bradykinin Potentiation

In addition to its role in the RAAS, ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[4][14] By inhibiting ACE, zofenoprilat prevents the breakdown of bradykinin, leading to its accumulation.[4] Elevated bradykinin levels contribute to the antihypertensive effect of zofenoprilat by promoting vasodilation, partly through the release of nitric oxide (NO) and prostacyclin from endothelial cells.[4][15]

Quantitative Data on ACE Inhibition

The potency of zofenoprilat as an ACE inhibitor has been quantified in various studies. The following table summarizes key in vitro and in vivo data.

| Parameter | Value | Species/System | Reference |

| IC50 for ACE | 1.7 nM | - | [6] |

| IC50 for ACE | 8 nM | Rabbit Lung | [16][17] |

| IC50 for ACE (Zofenopril) | 81 µM | - | [18] |

| EC50 for Angiotensin I-induced Contraction Inhibition | 3 nM | Isolated Guinea Pig Ileum | [16][17] |

| EC50 for Bradykinin-induced Contraction Potentiation | 1 nM | Isolated Guinea Pig Ileum | [16][17] |

| Plasma ACE Inhibition (24h post-dose) | 53.4% (30mg), 74.4% (60mg), 81.2% (120mg) | Human Volunteers | [19] |

Cardioprotective and Antioxidant Effects

A significant aspect of zofenoprilat's mechanism of action is its cardioprotective effects, which are, in part, attributed to the presence of a sulfhydryl (-SH) group in its structure.[9][10][11][12][13] This functional group confers potent antioxidant properties.

Antioxidant Activity

Zofenoprilat has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cardiovascular tissues.[9][11] This antioxidant activity contributes to several beneficial effects:

-

Improved Endothelial Function: By reducing ROS, zofenoprilat enhances the bioavailability of nitric oxide (NO), a key molecule in vasodilation and endothelial health.[6][9]

-

Anti-inflammatory Effects: Zofenoprilat can inhibit the expression of adhesion molecules on endothelial cells, a process often mediated by oxidative stress.[11]

-

Anti-atherosclerotic Properties: The reduction of oxidative stress and inflammation contributes to the attenuation of atherosclerotic lesion development.[11][20]

Increased Bioavailability of Cardioprotective Molecules

Recent studies have highlighted zofenoprilat's ability to increase the bioavailability of other cardioprotective molecules, such as hydrogen sulfide (H₂S).[20][21] H₂S is a gaseous signaling molecule with vasodilatory and antioxidant properties. The sulfhydryl group of zofenoprilat is thought to contribute to this effect.[21]

Experimental Protocols

The mechanisms of action of zofenoprilat have been elucidated through a variety of in vitro and in vivo experimental models. Below are summaries of the methodologies employed in key studies.

In Vitro ACE Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of zofenoprilat against ACE.

-

Methodology:

-

A synthetic substrate for ACE, such as hippuryl-L-histidyl-L-leucine, is incubated with the enzyme in the presence of varying concentrations of zofenoprilat.[22]

-

The rate of product formation is measured, typically by spectrophotometry or fluorometry.

-

The IC50 value is calculated as the concentration of zofenoprilat that inhibits 50% of the ACE activity.

Isolated Tissue Assays for Functional Activity

-

Objective: To assess the functional consequences of ACE inhibition on angiotensin I-induced contractions and bradykinin potentiation.

-

Methodology:

-

Strips of isolated guinea pig ileum are suspended in an organ bath containing a physiological salt solution.[16][17]

-

For angiotensin I inhibition, cumulative concentration-response curves to angiotensin I are generated in the absence and presence of zofenoprilat. The rightward shift of the curve indicates competitive antagonism.

-

For bradykinin potentiation, the contractile response to a fixed concentration of bradykinin is measured before and after the addition of zofenoprilat. An increased response indicates potentiation.[16][17]

-

In Vivo Models of Hypertension and Cardioprotection

-

Objective: To evaluate the antihypertensive and cardioprotective effects of zofenopril in animal models.

-

Methodology:

-

Animal Models: Spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats are commonly used models of hypertension.[16] Models of myocardial ischemia-reperfusion injury are used to assess cardioprotection.[20][21]

-

Drug Administration: Zofenopril is administered orally.[16]

-

Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or tail-cuff methods.

-

Cardioprotection Assessment: In ischemia-reperfusion models, infarct size, cardiac function (e.g., ejection fraction), and levels of biomarkers of cardiac injury (e.g., lactate dehydrogenase) are measured.[13]

-

Clinical Significance

The multifaceted mechanism of action of zofenoprilat translates into significant clinical benefits. The SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, a series of clinical trials, has demonstrated the efficacy of zofenopril in patients following acute myocardial infarction.[10][23] These studies have shown that zofenopril reduces mortality and hospitalization for cardiovascular causes.[23] The unique combination of potent ACE inhibition and antioxidant properties likely contributes to these favorable outcomes.[10][20]

Conclusion

The mechanism of action of this compound's active metabolite, zofenoprilat, is a compelling example of targeted and multi-faceted pharmacology. Its primary role as a potent ACE inhibitor effectively modulates the Renin-Angiotensin-Aldosterone System and potentiates the vasodilatory effects of bradykinin. Furthermore, the presence of a sulfhydryl group confers significant antioxidant and cardioprotective properties that distinguish it from other members of the ACE inhibitor class. This comprehensive understanding of its molecular and physiological effects underscores its therapeutic value in the management of hypertension and ischemic heart disease.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]

- 5. Zofenopril - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. What is Zofenopril Calcium used for? [synapse.patsnap.com]

- 9. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 11. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. medscape.com [medscape.com]

- 14. The haemodynamic effects of two angiotensin converting enzyme inhibitors, enalaprilat and zofenoprilat, in the rat: evidence for the involvement of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Preclinical Pharmacology of Zofenopril, an Inhibitor of Angiotensin I Converting Enzyme | Semantic Scholar [semanticscholar.org]

- 17. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. | BioWorld [bioworld.com]

- 20. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 21. ahajournals.org [ahajournals.org]

- 22. Potentiation of the biological efficacy of bradykinin by ACE inhibitors: a shift in the affinity of the B2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. openheart.bmj.com [openheart.bmj.com]

3-(Benzoylthio)-2-methylpropanoic Acid: A Linchpin in Cardiovascular Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzoylthio)-2-methylpropanoic acid is a sulfur-containing carboxylic acid derivative that holds a significant position in medicinal chemistry, primarily as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1][2] While the compound itself is not recognized for independent biological activity, its chemical architecture is pivotal for the pharmacological efficacy of Zofenopril, a potent therapeutic agent for hypertension and heart failure.[1][3] This technical guide delves into the role of this compound, focusing on its contribution to the biological activity of its successor molecule, Zofenopril.

Chemical and Physical Properties

A solid understanding of the physicochemical characteristics of this compound is essential for its application in pharmaceutical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃S | [4][5] |

| Molecular Weight | 224.28 g/mol | [4][5] |

| Appearance | White needle-like crystal | [1] |

| CAS Number | 74431-50-8 | [1][6] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Boiling Point | 367.5±34.0 °C at 760 mmHg | [2] |

| Flash Point | 176.0±25.7 °C | [2] |

Role as a Prodrug Moiety in Zofenopril

This compound constitutes a key structural component of the prodrug Zofenopril.[3] A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. In the case of Zofenopril, the 3-(benzoylthio)-2-methylpropanoyl group is attached to a proline derivative.[7]

Following oral administration, Zofenopril undergoes rapid and extensive hydrolysis in the liver and tissues, where esterases cleave the thioester bond of the 3-(benzoylthio)-2-methylpropanoyl moiety.[1][8] This metabolic conversion yields the active metabolite, zofenoprilat, which is responsible for the therapeutic effects of the drug.[1][3]

Mechanism of Action of the Active Metabolite, Zofenoprilat

Zofenoprilat, the active form derived from this compound, exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[1][7]

ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1][9]

Zofenoprilat, with its sulfhydryl group exposed after the hydrolysis of the benzoylthio moiety, binds to the zinc ion in the active site of ACE with high affinity, thereby inhibiting its activity.[10][11] This inhibition leads to:

-

Reduced formation of angiotensin II: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1]

-

Increased levels of bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, zofenoprilat increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[1]

Recent studies suggest that the sulfhydryl group of zofenoprilat may also be involved in the activation of the L-cysteine/hydrogen sulfide (H₂S) pathway, which has vasodilatory effects, providing a potential additional mechanism for its cardiovascular benefits beyond ACE inhibition.[12]

References

- 1. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]

- 2. innospk.com [innospk.com]

- 3. Zofenopril - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. What is Zofenopril Calcium used for? [synapse.patsnap.com]

- 10. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 12. researchgate.net [researchgate.net]

The Chiral Intermediate: A Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzoylthio)-2-methylpropanoic acid is a crucial chiral intermediate, primarily recognized for its role in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[1] The stereochemistry at the C2 position of this molecule is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis of racemic this compound and the key methodologies for its chiral resolution to obtain the desired enantiomer, with a focus on the (S)-enantiomer, a key building block for the synthesis of Zofenopril.[2][3]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₃S | [2] |

| Molecular Weight | 224.28 g/mol | [2] |

| Appearance | White needle-like crystals | [2] |

| CAS Number (Racemate) | 74431-50-8 | [2] |

| (S)-Enantiomer CAS | 72679-02-8 | |

| (R)-Enantiomer CAS | 74407-70-8 |

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound is typically achieved through a Michael addition reaction between methacrylic acid and thiobenzoic acid. This reaction is analogous to the well-documented synthesis of 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.[4][5]

Experimental Protocol: Synthesis of Racemic this compound (Analogous Method)

This protocol is adapted from the synthesis of the analogous acetylthio compound.[4][6]

Materials:

-

Methacrylic acid

-

Thiobenzoic acid

-

Inert solvent (e.g., toluene)

-

Heating apparatus with temperature control

-

Distillation apparatus

Procedure:

-

A mixture of thiobenzoic acid and methacrylic acid is prepared in a suitable reaction vessel.

-

The mixture is heated, for example, on a steam bath, for a period of several hours to allow the addition reaction to proceed.[6]

-

The reaction progress can be monitored by techniques such as NMR spectroscopy to confirm the consumption of the starting materials.[4]

-

Upon completion, the reaction mixture is subjected to vacuum distillation to isolate the desired this compound.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is the most critical step in the utilization of this compound as a chiral intermediate. Two primary methods are employed: enzymatic resolution and diastereomeric salt formation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining the desired enantiomer. Lipases, particularly from Pseudomonas fluorescens, have been shown to be effective in the kinetic resolution of related 3-acylthio-2-methylpropanoic acids.[7][8] The enzyme selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer.

The following protocol for the enzymatic resolution of the closely related 3-acetylthio-2-methylpropanoic acid provides a representative example of this methodology.[7]

Materials:

-

Racemic 3-acetylthio-2-methylpropanoic acid

-

Toluene

-

Deionized water

-

Immobilized lipase from Pseudomonas fluorescens (e.g., Amano lipase P-30)

-

Gyrotary shaker with temperature control

-

HPLC for analysis

Procedure:

-

A solution of racemic 3-acetylthio-2-methylpropanoic acid (e.g., 405 mg) is prepared in toluene (e.g., 25 ml).

-

An immobilized enzyme preparation (e.g., 2 g) is added to the solution.

-

A small amount of deionized water (e.g., 60 mg) is added to the mixture.

-

The reaction mixture is shaken on a gyrotary shaker at a controlled temperature (e.g., 28°C) and speed (e.g., 280 rpm).

-

The reaction is monitored by HPLC to determine the conversion rate.

-

After a specific time (e.g., 28 hours), the reaction is stopped. The unreacted substrate, enriched in the (S)-enantiomer, is isolated.

Quantitative Data from the Adapted Protocol: [7]

| Parameter | Value |

| Conversion | 79% |

| Yield of Unreacted Substrate | 21% |

| Enantiomeric Composition of Unreacted Substrate | 97.5% (S)-enantiomer, 2.5% (R)-enantiomer |

| Enantiomeric Excess (ee) | 95.0% |

Diastereomeric Salt Formation

Another common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. For acidic compounds like this compound, a chiral amine is used. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. (+)-Dehydroabietylamine is a known resolving agent for this class of compounds.[9]

Caption: Diastereomeric salt formation and resolution workflow.

Application in Drug Synthesis: Zofenopril

The (S)-enantiomer of this compound is a key precursor in the synthesis of the ACE inhibitor Zofenopril. The synthesis involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with cis-4-(phenylthio)-L-proline.[1][3]

Synthetic Pathway to Zofenopril

References

- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. US9221754B2 - Crystalline forms of zofenopril calcium - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]

- 8. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 9. DSpace [helda.helsinki.fi]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-(Benzoylthio)-2-methylpropanoic Acid

An in-depth exploration of the discovery, synthesis, and pivotal role of 3-(Benzoylthio)-2-methylpropanoic acid in the development of angiotensin-converting enzyme (ACE) inhibitors.

Introduction

This compound, a chiral thioester, holds a significant place in the history of medicinal chemistry as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Its discovery and development are intrinsically linked to the broader effort to design and synthesize orally active drugs for the treatment of hypertension and cardiovascular disease. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this important compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The story of this compound begins with the groundbreaking research into the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. The discovery that angiotensin-converting enzyme (ACE) was a key player in this system, responsible for the production of the potent vasoconstrictor angiotensin II, led to a search for its inhibitors.